molecular formula C18H16N2O2 B2371352 3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one CAS No. 868214-14-6

3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one

Cat. No. B2371352
CAS RN: 868214-14-6
M. Wt: 292.338
InChI Key: CATQBBMKYBYRBS-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a quinoxaline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Organic Synthesis and Catalysis

properties

IUPAC Name

3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-17-10-6-3-7-13(17)11-12-16-18(21)20-15-9-5-4-8-14(15)19-16/h3-12H,2H2,1H3,(H,20,21)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATQBBMKYBYRBS-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC2=NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323705
Record name 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

868214-14-6
Record name 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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